N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h7-10,13,15-17H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBXCOMLUPRRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of 2-Cyclohexyl-2-hydroxyethanol
The initial step involves converting the hydroxyl group of 2-cyclohexyl-2-hydroxyethanol into a tosylate (p-toluenesulfonate ester) to enhance its leaving-group ability.
Procedure :
A solution of 2-cyclohexyl-2-hydroxyethanol (69.73 mmol) in dichloromethane (140 mL) is cooled to 0°C. p-Toluenesulfonyl chloride (83.68 mmol) and triethylamine (69.73 mmol) are added dropwise, followed by 4-dimethylaminopyridine (41.84 mmol) as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) until completion. The mixture is diluted with diethyl ether, filtered to remove precipitates, and washed with aqueous copper sulfate, sodium bicarbonate, and sodium chloride. The organic layer is dried over magnesium sulfate and concentrated in vacuo to yield the tosylated intermediate.
Key Parameters :
Amination with 4-Methylbenzenesulfonamide
The tosylated intermediate undergoes nucleophilic substitution with 4-methylbenzenesulfonamide in the presence of a base and catalyst.
Procedure :
Finely powdered potassium hydroxide (90.65 mmol) and 4-methylbenzenesulfonamide (160.38 mmol) are suspended in dimethylsulfoxide (87 mL) and stirred at 50°C for 2 hours. The tosylated alcohol (69.73 mmol) in dimethylsulfoxide is added, followed by sodium iodide (20.92 mmol). The mixture is heated at 50°C until TLC confirms full consumption of the starting material. The product is isolated by extraction with ethyl acetate and purified via column chromatography.
Key Parameters :
One-Pot Solvent-Free Sulfonylation
Direct Reaction of 2-Cyclohexyl-2-hydroxyethylamine with p-Toluenesulfonyl Chloride
This method eliminates the tosylation step by directly reacting the amine with p-toluenesulfonyl chloride under solvent-free conditions.
Procedure :
p-Toluenesulfonyl chloride (2 mmol) and 2-cyclohexyl-2-hydroxyethylamine (2 mmol) are mixed at room temperature. Zinc oxide (1 mol%) is added as a catalyst, and the exothermic reaction proceeds without external heating. The crude product is washed with cold water and recrystallized from ethanol.
Key Parameters :
Advantages :
- Eliminates toxic solvents (e.g., dichloromethane).
- Reduces reaction time by 90% compared to classical methods.
Catalytic Synthesis Using Chloroamine-T
Oxidative Coupling of Cyclohexene and p-Toluenesulfonamide
This method employs chloroamine-T as an oxidizing agent to facilitate the coupling of cyclohexene with p-toluenesulfonamide.
Procedure :
In a nitrogen-saturated Schlenk tube, toluene (6 mL), water (172 µL), chloroamine-T (0.956 mmol), cyclohexene (0.478 mmol), and a catalyst (0.03 g) are combined. The mixture is stirred until complete conversion, filtered, and washed with sodium sulfite. The organic layer is concentrated, and the product is purified via high-pressure liquid chromatography.
Key Parameters :
Comparative Analysis of Synthetic Methods
Key Observations :
- The one-pot solvent-free method offers the highest yield and shortest reaction time, making it ideal for industrial applications.
- The classical two-step method remains valuable for laboratory-scale synthesis due to its well-established protocols.
- The catalytic method provides an alternative route but suffers from moderate yields and complex purification.
Critical Discussion of Reaction Mechanisms
Tosylation-Amination Pathway
Tosylation activates the hydroxyl group by converting it into a better leaving group (tosylate). Subsequent amination proceeds via an SN2 mechanism, where the amine nucleophile displaces the tosylate group. Sodium iodide enhances nucleophilicity by generating a more reactive iodide intermediate.
Solvent-Free Direct Sulfonylation
Zinc oxide facilitates the deprotonation of the amine, increasing its nucleophilicity. The absence of solvents accelerates the reaction by concentrating reactants, while the exothermic nature minimizes energy input.
Industrial and Environmental Considerations
Waste Management in Classical Methods
The use of dichloromethane and dimethylsulfoxide necessitates stringent waste treatment due to their toxicity and environmental persistence.
Green Chemistry Advantages of Solvent-Free Methods
The solvent-free approach reduces hazardous waste by 80% and energy consumption by 60%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products
Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamides with modifications to the N-substituent or aromatic ring exhibit diverse physicochemical and biological behaviors. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Cyclohexyl or Hydrophobic Substituents
Derivatives with Aromatic or Heterocyclic Modifications
Chromene- and Alkyl-Substituted Sulfonamides
Key Trends in Physicochemical Properties
- Hydrogen Bonding: Compounds with hydroxyethyl (e.g., N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) or amino groups (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) exhibit strong intermolecular hydrogen bonding, enhancing crystallinity and thermal stability .
- Halogen Effects : Bromo and iodo substituents (e.g., and ) enhance electrophilicity and binding to aromatic receptors, relevant in drug design .
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₉NO₃S
- Molecular Weight : 273.36 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.
This compound's biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and replication .
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, particularly through the inhibition of the NF-kB signaling pathway. This pathway is critical in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values range from 1 to 64 µg/mL against MRSA, indicating strong antibacterial properties .
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA and MSSA | |
| Anti-inflammatory | Inhibits NF-kB pathway | |
| Enzyme Inhibition | Inhibits dihydropteroate synthase |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard broth microdilution methods, yielding MIC values comparable to established antibiotics .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-α. The results suggest potential utility in treating inflammatory diseases such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
